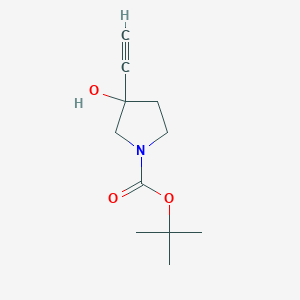

Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

Übersicht

Beschreibung

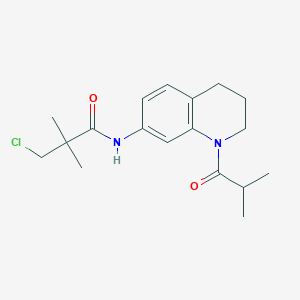

Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate, also known as 1-Boc-3-ethynyl-3-hydroxypyrrolidine, is a chemical compound with the molecular weight of 211.26 . It is stored in a sealed, dry environment at 2-8°C . The compound is solid at room temperature .

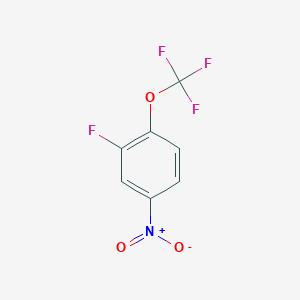

Molecular Structure Analysis

The molecular formula of Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is C11H17NO3 . The InChI code for this compound is 1S/C11H17NO3/c1-5-11(14)6-7-12(8-11)9(13)15-10(2,3)4/h1,14H,6-8H2,2-4H3 .

Physical And Chemical Properties Analysis

Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is a solid at room temperature . It has a molecular weight of 211.26 and is stored in a sealed, dry environment at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound has been utilized in Iron(II)-catalyzed oxidation of sp3 C-H bonds adjacent to a nitrogen atom of unprotected arylureas with tert-butyl hydroperoxide in water, showcasing its role in direct oxidation and further transformations depending on substrate ring size (Wei et al., 2011).

- It plays a crucial role in a Palladium-Catalyzed Three-Component Reaction of propargyl carbonates, isocyanides, and alcohols or water, offering a versatile approach to synthesizing polysubstituted aminopyrroles and its bicyclic analogues (Qiu et al., 2017).

- The synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines using tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate demonstrates its application as a new scaffold for the preparation of substituted piperidines, highlighting its potential in creating diverse organic molecules (Harmsen et al., 2011).

Mechanistic Insights and Applications

- An enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate showcases the compound's utility in achieving high enantioselectivity, essential for producing optically active substances (Faigl et al., 2013).

- Research on 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate synthesis from starting tert-butyl 4-oxopiperidine-1-carboxylate emphasizes its role in the synthesis of Schiff base compounds, indicating its versatility in organic synthesis (Çolak et al., 2021).

Safety And Hazards

The safety information for Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-5-11(14)6-7-12(8-11)9(13)15-10(2,3)4/h1,14H,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCGUGDUIPKXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide](/img/structure/B2714616.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2714619.png)

![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714622.png)

![4-(tert-butyl)-N-(3-(morpholinomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2714623.png)

![N-(3-morpholin-4-ylpropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2714624.png)

![N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2714626.png)

![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B2714633.png)

![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2714635.png)